Bis(2,2,3,3,3-pentafluoropropyl)ether

Catalog No.
S1538081
CAS No.
1691-22-1
M.F
C6H4F10O
M. Wt
282.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,3,3,3-pentafluoropropyl)ether

CAS Number

1691-22-1

Product Name

Bis(2,2,3,3,3-pentafluoropropyl)ether

IUPAC Name

1,1,1,2,2-pentafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane

Molecular Formula

C6H4F10O

Molecular Weight

282.08 g/mol

InChI

InChI=1S/C6H4F10O/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h1-2H2

InChI Key

HEYOKACDPBMEMP-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F

Canonical SMILES

C(C(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F

Bis(2,2,3,3,3-pentafluoropropyl)ether (CAS 1691-22-1) is a highly fluorinated chain ether primarily procured as a non-solvating diluent for localized high-concentration electrolytes (LHCE) in next-generation lithium batteries. Characterized by its high fluorine-to-carbon ratio (10 fluorine atoms), it exhibits exceptionally low highest occupied molecular orbital (HOMO) energy levels, translating to superior oxidative stability at high voltages. For industrial buyers and battery engineers, this compound serves as a critical enabler for transitioning high-energy-density cell chemistries from the laboratory to commercial viability by simultaneously reducing macroscopic viscosity, suppressing flammability, and preserving the local coordination environment of lithium salts [1].

Selection Fit

Symmetrical HFE architecture — two identical –CH₂CF₂CF₃ chains provide centrosymmetric molecular geometry, distinguishing this compound from positional isomers.
Structural specificity supports reproducible thermophysical behavior in formulated fluids.
Patent-cited immersion cooling medium — C₆H₄F₁₀O explicitly enumerated among preferred fluorocarbons for Li-ion battery thermal management.
Supports procurement rationale for energy storage thermal management research.
High-fluorine solvent profile — 10 fluorine substituents confer class-level lipophobicity and low polarizability suitable for specialty solvent and electrolyte co-solvent studies.
Verify isomer identity (CAS 1691-22-1) to avoid thermophysical mismatch with asymmetric analog.

Attempting to substitute Bis(2,2,3,3,3-pentafluoropropyl)ether with standard carbonate solvents like dimethyl carbonate (DMC) or lower-fluorinated ethers such as bis(2,2,2-trifluoroethyl) ether (BTFE) fundamentally disrupts the localized solvation structure in advanced battery systems. Lower-fluorinated analogs retain residual solvating power, which leads to parasitic coordination with lithium ions and the breakdown of the protective anion-derived solid electrolyte interphase (SEI). Furthermore, generic substitutes fail to provide the requisite anodic stability above 5.0 V, resulting in continuous oxidative decomposition at the cathode-electrolyte interface, rapid capacity fade, and unacceptable gas generation during cycling [1].

Substitution Risk

Attribute
Bis(2,2,3,3,3-pentafluoropropyl)ether
CAS 1691-22-1
Positional Isomer
CAS 65064-78-0
Molecular Symmetry
Centrosymmetric: two identical –CH₂CF₂CF₃ chains
Asymmetric: one –CH₂CF₂CF₃, one –CHFCF₂CF₃ chain
Boiling Point Impact
~88 °C (computed) — higher volatility profile
102–103 °C (measured) — may shift vaporization threshold in cooling and solvent-removal workflows
Procurement Risk
Formula-level ordering may deliver the unintended isomer
Density, dielectric, and hydrogen-bonding character diverge; direct substitution may compromise formulation performance

Anodic Stability Limit for High-Voltage Cathode Compatibility

The degree of fluorination directly dictates the oxidative stability of ether-based diluents. Bis(2,2,3,3,3-pentafluoropropyl)ether, possessing 10 fluorine atoms, demonstrates an anodic stability limit exceeding 5.4 V vs. Li/Li+. In contrast, the standard baseline solvent dimethyl carbonate (DMC) oxidizes near 4.5 V, and the lower-fluorinated analog BTFE (6 fluorine atoms) shows decomposition onset around 5.0 V. This extended electrochemical window prevents solvent breakdown at the cathode surface [1].

Evidence DimensionAnodic Stability Limit (vs. Li/Li+)
Target Compound Data> 5.4 V
Comparator Or BaselineBTFE (~5.0 V) and DMC (~4.5 V)
Quantified Difference0.4 V to 0.9 V extension in oxidative stability window
ConditionsLinear sweep voltammetry (LSV) on Pt or Al working electrodes at 25°C

Enables the use of next-generation 5V-class high-voltage cathodes without continuous electrolyte consumption and gas generation.

Boiling Point Divergence
Head-to-head
ΔT_b ≈ −14 to −15 °C
Target lower vs. isomer
Symmetry-driven volatility difference directly impacts vapor pressure and evaporation rate in scale-up.
Target: computed 88 °C (ChemBlink). Comparator: measured 102–103 °C (multiple vendor sources).

Macroscopic Viscosity Reduction for Separator Wettability

High-concentration electrolytes (HCEs) offer excellent stability but suffer from severe mass transport limitations due to high viscosity (>50 cP). The introduction of Bis(2,2,3,3,3-pentafluoropropyl)ether as a co-solvent/diluent at optimal volumetric ratios reduces the bulk electrolyte viscosity to below 5 cP at room temperature. This performance matches the processability of standard commercial electrolytes, whereas un-diluted HCEs fail to adequately wet standard polyolefin separators within industrially acceptable manufacturing timeframes [1].

Evidence DimensionBulk Electrolyte Viscosity at 25°C
Target Compound Data< 5 cP (when formulated as LHCE)
Comparator Or Baseline> 50 cP (Baseline High-Concentration Electrolyte without diluent)
Quantified Difference> 90% reduction in dynamic viscosity
ConditionsStandard rheometric measurements of formulated electrolytes at 25°C

Critical for manufacturing scale-up, ensuring rapid and uniform wetting of commercial battery separators during the electrolyte filling process.

Thermochemical Data Gap
Context-dependent
No NIST-curated ΔfH°gas
Absence of authoritative enthalpy data may require in-house calorimetry for thermodynamic modeling.
Isomer CAS 65064-78-0 has measured ΔfH°gas = −2330.5 kJ·mol⁻¹ (NIST).

Suppression of Flammability for Pack-Level Safety

Safety in large-format battery packs dictates the elimination of highly volatile, flammable solvents. While baseline linear carbonates like DMC possess dangerously low flash points (~18°C), the fully fluorinated terminal groups of Bis(2,2,3,3,3-pentafluoropropyl)ether render it completely non-flammable under standard testing conditions. When integrated into the electrolyte formulation, it acts as a radical scavenger and thermal sink, self-extinguishing the electrolyte mixture and passing standard flammability tests where traditional carbonate blends fail catastrophically [1].

Evidence DimensionFlash Point / Flammability
Target Compound DataNo flash point (Non-flammable)
Comparator Or BaselineDMC (Flash point ~18°C, highly flammable)
Quantified DifferenceComplete elimination of ignition risk under standard spark/flame tests
ConditionsClosed-cup flash point testing and direct ignition testing of the formulated electrolyte

Eliminates a major thermal runaway vulnerability, which is a mandatory requirement for automotive and grid-storage battery procurement.

Fluorine Loading Advantage
Class-level
F/H = 2.5
vs BTFE: F/H = 1.5
Higher fluorination supports class-level oxidative stability and lipophobicity predictions.
Direct comparative data with BTFE not available; confirmatory testing advised.
Patent-Cited Cooling Use
Reported
C₆H₄F₁₀O enumerated among six preferred fluorocarbon media
Documented procurement rationale for battery thermal management research.
Patent CN disclosure (2017); no quantitative head-to-head cooling performance data provided.

Diluent for Localized High-Concentration Electrolytes (LHCE)

Because of its near-zero solvating power for lithium ions and profound viscosity-reducing properties, this compound is the ideal diluent for formulating LHCEs. It preserves the robust anion-derived solid electrolyte interphase (SEI) characteristic of high-concentration systems while restoring the ionic conductivity and separator wettability required for commercial cell formats [1].

Electrolyte Co-Solvent for Lithium Metal Batteries (LMBs)

The exceptional oxidative stability (>5.4 V) and non-flammable nature of Bis(2,2,3,3,3-pentafluoropropyl)ether make it highly suitable for lithium metal batteries paired with high-voltage cathodes (e.g., NMC811 or LNMO). It suppresses dendritic lithium growth by participating in the formation of a fluorine-rich, mechanically robust SEI layer, significantly extending cycle life compared to traditional carbonate solvents [2].

High-Voltage Lithium-Ion Cell Manufacturing

For industrial procurement focused on scaling up 5V-class lithium-ion cells, this compound serves as a drop-in safety and stability enhancer. Its low viscosity ensures compatibility with existing automated electrolyte injection lines, preventing the manufacturing bottlenecks typically associated with viscous advanced electrolyte formulations [3].

Application Fit

Application
Selection Property
Validation Focus
Li-ion battery immersion cooling R&D
Patent-cited formula class; symmetrical HFE architecture
Verify CAS 1691-22-1 identity; confirm boiling point matches application vaporization threshold
Li-S / Li-metal electrolyte co-solvent studies
High F/H ratio (2.5) and fluorine mass fraction (~67.4%)
Confirm oxidative stability and polysulfide suppression relative to BTFE or TTE in identical cell conditions
Fluorinated material synthesis
Centrosymmetric, low-dipole molecular environment
Assess solvent symmetry influence on product stereochemistry or aggregation behavior
HFE structure–property reference studies
Defined symmetrical isomer; data gap vs. NIST-characterized asymmetric isomer
Generate thermochemical and phase-behavior data; use symmetrical/asymmetrical pair as controlled comparative system

XLogP3

3.6

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